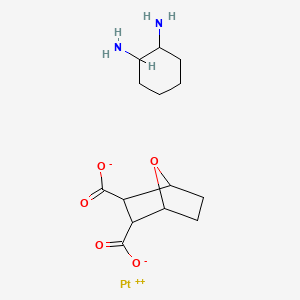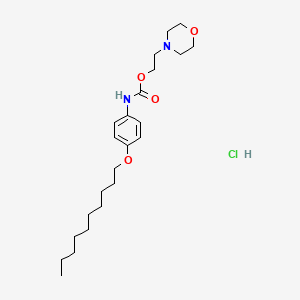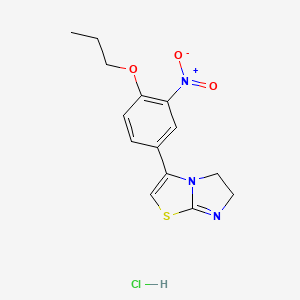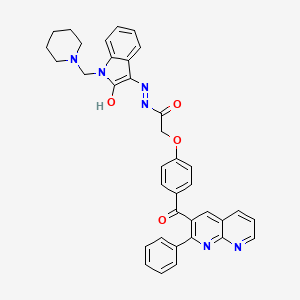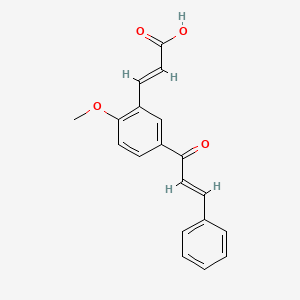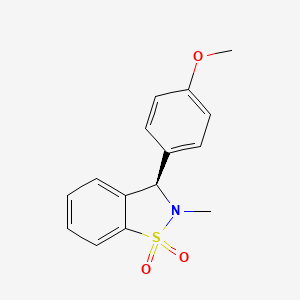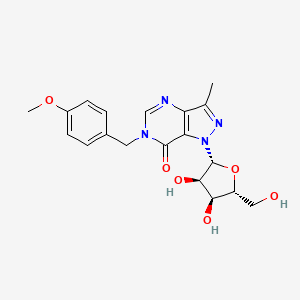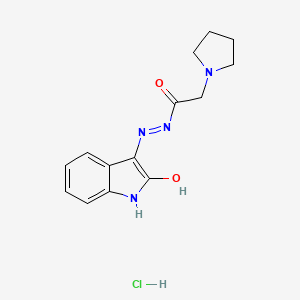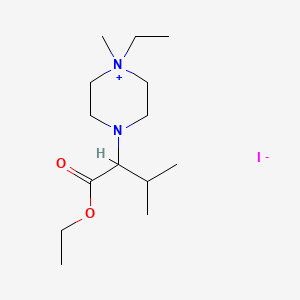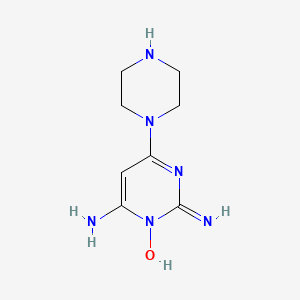
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide is a heterocyclic compound that contains both piperazine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperazine and pyrimidine rings in its structure makes it a versatile molecule with unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-diaminopyrimidine with piperazine in the presence of an oxidizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the rings.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkyl halides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
科学的研究の応用
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in disease progression.
類似化合物との比較
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also contains a piperazine ring and is known for its antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds share the pyrimidine ring and have been studied for their pharmacological properties.
Uniqueness
6-(1-Piperazinyl)-2,4-pyrimidinediamine-3-oxide is unique due to the presence of both piperazine and pyrimidine rings, which confer distinct chemical and biological properties
特性
CAS番号 |
83540-30-1 |
|---|---|
分子式 |
C8H14N6O |
分子量 |
210.24 g/mol |
IUPAC名 |
3-hydroxy-2-imino-6-piperazin-1-ylpyrimidin-4-amine |
InChI |
InChI=1S/C8H14N6O/c9-6-5-7(12-8(10)14(6)15)13-3-1-11-2-4-13/h5,10-11,15H,1-4,9H2 |
InChIキー |
QSOOJXOCPYRJJE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=NC(=N)N(C(=C2)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


